1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
Description
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Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-11-15(12(2)19(3)17-11)24(21,22)16-7-9-20-8-6-13(18-20)14-5-4-10-23-14/h4-6,8,10,16H,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPRNGWBWTEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which combines multiple heterocyclic rings. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a pyrazole core with additional thiophene and sulfonamide functionalities, which are crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:
- Enzymes : Inhibition of enzymes involved in inflammatory pathways.
- Receptors : Modulation of receptors that play a role in cellular signaling.
- Microbial Targets : Disruption of microbial cell wall synthesis.
Pathways Involved
The mechanisms through which this compound exerts its effects include:
- Inhibition of key enzymes : This can lead to reduced inflammation and altered immune responses.
- Induction of apoptosis : Particularly relevant in cancer cells, where the compound may trigger programmed cell death.
- Antimicrobial action : Targeting bacterial cell walls to inhibit growth.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that the compound effectively induces apoptosis in various cancer cell lines through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations above 10 µM.
-
Antimicrobial Properties :
- In vitro tests revealed that this compound exhibited notable antibacterial effects against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
-
Anti-inflammatory Effects :
- The compound was shown to downregulate the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential use in treating inflammatory diseases.
Scientific Research Applications
Medicinal Applications
Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and thiophene moieties have been evaluated for their effectiveness against various cancer cell lines. A study demonstrated that these compounds could inhibit cell proliferation in hepatocellular carcinoma models, showcasing their potential as lead compounds in cancer therapy .
Antimicrobial Properties : The sulfonamide group contributes to the antimicrobial activity of this compound. Studies have shown that similar sulfonamide derivatives possess efficacy against various bacterial strains, including resistant strains. For example, a related compound demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values lower than traditional antibiotics .
Agricultural Applications
Agrochemical Potential : The structural characteristics of 1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide suggest potential applications in pest control. Compounds with similar frameworks have been investigated for their insecticidal properties. For example, pyrazole-based agrochemicals have shown effectiveness against various agricultural pests .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on HepG2 liver cancer cells. The results indicated that compounds with the thiophene and sulfonamide functionalities exhibited enhanced cytotoxicity compared to standard treatments like methotrexate. The selectivity index values were significantly higher for these novel compounds, indicating their potential as effective anticancer agents .
Case Study 2: Antibacterial Efficacy
In another study focusing on the antibacterial properties of sulfonamide derivatives, the compound was tested against various bacterial strains. The results showed potent activity against Gram-positive bacteria, with MIC values suggesting superior efficacy compared to conventional antibiotics .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1,3,5-trimethyl-1H-pyrazole | Pyrazole derivative with carbamoyl group | Exhibits potent insecticidal activity |
| 4-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole | Contains pyridine moiety | Investigated for anti-inflammatory properties |
| Bis-pyrazolyl-thiazoles | Incorporates thiazole alongside pyrazoles | Demonstrated anti-tumor activity against specific cancer cell lines |
Q & A
Q. What are the optimal synthetic routes for 1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide, and how can reaction yields be improved?
Methodological Answer:
- Stepwise Synthesis : The compound can be synthesized via a multi-step approach:
- Pyrazole Core Formation : React 1,3,5-trimethyl-1H-pyrazole with sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions to introduce the sulfonamide group .
- Thiophene-Pyrazole Hybridization : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to couple the thiophen-2-yl group with the pyrazole moiety. Sodium ascorbate and CuSO₄ in THF/water (1:1) at 50°C for 16 hours achieve ~66% yield .
- Yield Optimization :
- Base Selection : K₂CO₃ in DMF improves nucleophilic substitution efficiency for sulfonamide formation .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) enhances purity .
Q. How should researchers characterize the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Key peaks include δ 14.28 (s, 1H, NH), δ 8.86 (s, 1H, pyrazole-H), and δ 7.40–7.49 (thiophene-H) .
- ¹³C NMR : Peaks at δ 147.1 (sulfonamide C=O) and δ 119.8 (thiophene C-S) confirm connectivity .
- Mass Spectrometry :
- HRMS-EI : Expected [M]+ at m/z 436.12 (calculated); deviation < 0.002 .
- IR Spectroscopy : Bands at 2242 cm⁻¹ (C≡N) and 1561 cm⁻¹ (C=N) validate functional groups .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding affinity to biological targets?
Methodological Answer:
Q. How should conflicting data on the compound’s solubility and stability be resolved?
Methodological Answer:
- Controlled Stability Studies :
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .
- Solubility Enhancement :
- Co-Solvent Systems : Use DMSO/PEG 400 (1:4) to achieve >5 mg/mL solubility .
- Crystallography : Analyze crystal lattice defects via X-ray diffraction to identify polymorphic forms .
Q. What strategies address discrepancies in biological activity across in vitro and in vivo models?
Methodological Answer:
- Metabolite Profiling :
- LC-MS/MS : Identify phase I/II metabolites in liver microsomes. Key metabolites include hydroxylated pyrazole derivatives .
- Pharmacokinetics : Calculate AUC(0–24h) and Cₘₐₓ in rodent plasma after oral administration (10 mg/kg) .
- Species-Specific Differences :
- CYP450 Inhibition : Test against human vs. murine CYP3A4 isoforms using fluorogenic substrates .
Q. How to design dose-response experiments for toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
